4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid
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Overview
Description
4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid is a heterocyclic compound with the molecular formula C11H9N3O3 and a molecular weight of 231.21 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential therapeutic properties, including antimicrobial and anticancer activities . In biology, it is used as a tool to study various biochemical pathways and molecular interactions. Industrially, it may be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid can be compared with other similar compounds, such as 1,5-naphthyridine derivatives These compounds share structural similarities but may differ in their biological activities and applications
Properties
Molecular Formula |
C11H9N3O3 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
4-amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3/c12-10-7-4-17-3-6(7)5-1-8(11(15)16)13-2-9(5)14-10/h1-2H,3-4H2,(H2,12,14)(H,15,16) |
InChI Key |
HRDCZIHOSNBUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CO1)C(=NC3=CN=C(C=C23)C(=O)O)N |
Origin of Product |
United States |
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